molecular formula C9H14IN3O2 B13633859 Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13633859
M. Wt: 323.13 g/mol
InChI Key: QJGGAFJCZYZBTF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound with the molecular formula C9H14IN3O2 . It serves as a versatile biochemical building block and key intermediate in organic synthesis and medicinal chemistry research. The structure features a 4-iodo-1H-pyrazole ring, a motif known to be a valuable precursor in heterocyclic chemistry . The iodine atom on the pyrazole ring is a reactive handle, enabling further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures . The presence of both an ethyl ester and an amino group on the aliphatic chain provides additional sites for chemical modification, making this compound a highly adaptable scaffold for constructing potential pharmacologically active molecules . Researchers utilize this compound and its analogs in the synthesis of novel chemical entities for screening against various biological targets . Its applications span the development of enzyme inhibitors, receptor ligands, and other bioactive compounds in scientific investigations. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers can request a quote for this compound to advance their chemical and biological exploration.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate

InChI

InChI=1S/C9H14IN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3

InChI Key

QJGGAFJCZYZBTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=C(C=N1)I)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate involves a nucleophilic substitution reaction where ethyl 2-amino-4-bromobutanoate reacts with 4-iodopyrazole under basic conditions. This method leverages the halogen exchange and nucleophilic substitution on the bromobutanoate moiety to introduce the pyrazole ring bearing the iodine substituent.

Detailed Synthetic Procedure

  • Starting Materials:

    • Ethyl 2-amino-4-bromobutanoate
    • 4-iodopyrazole
  • Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or similar inorganic base
    • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
    • Temperature: Elevated temperatures (typically 80–120 °C) to facilitate substitution
    • Reaction Time: Several hours (commonly 6–24 hours)
  • Reaction Mechanism:
    The amino group on the butanoate remains intact while the bromine atom at the 4-position is displaced by the nucleophilic nitrogen of the 4-iodopyrazole ring, forming the desired C–N bond.

Industrial Scale Considerations

  • Scale-up:
    Industrial synthesis follows the same fundamental chemistry but requires optimization for yield, purity, and safety.

  • Process Optimization:

    • Use of continuous flow reactors to improve heat and mass transfer
    • Automated synthesis platforms for reproducibility
    • Purification techniques such as crystallization or preparative chromatography to ensure product quality

Alternative Synthetic Routes

While the substitution of ethyl 2-amino-4-bromobutanoate with 4-iodopyrazole is the main reported route, related methods in the literature suggest:

  • Conversion of pyrazolecarboxylic acids to acid halides (e.g., acid chlorides) followed by reaction with amino esters, facilitating amide bond formation in related pyrazolyl compounds.

  • Use of peptide coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or benzotriazolyl-based reagents to couple pyrazole derivatives with amino acid esters, although this approach is more common for amide bond formation rather than the direct substitution seen here.

Data Tables on Preparation Parameters

Parameter Description/Value Notes
Starting Material 1 Ethyl 2-amino-4-bromobutanoate Commercially available or synthesized
Starting Material 2 4-iodopyrazole Prepared or purchased
Base Potassium carbonate (K2CO3) Alternative bases: sodium hydride, triethylamine
Solvent Dimethylformamide (DMF) Polar aprotic solvent preferred
Temperature 80–120 °C Heating needed for reaction progression
Reaction Time 6–24 hours Depends on scale and conditions
Yield Typically moderate to high (50–85%) Optimized by reaction conditions
Purification Column chromatography, crystallization To obtain pure product
Molecular Formula C9H14IN3O2 Confirmed by analytical methods
Molecular Weight 323.13 g/mol Calculated from formula

Research Discoveries and Supporting Evidence

  • The substitution reaction mechanism is well-supported by studies on pyrazole derivatives, where nucleophilic nitrogen attacks alkyl halides in the presence of bases.

  • The iodine substituent on the pyrazole ring enhances the compound’s reactivity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), which is valuable for medicinal chemistry applications.

  • The choice of base and solvent is critical: potassium carbonate in DMF is preferred for balancing reactivity and minimizing side reactions.

  • Alternative coupling methods using carbodiimide-based agents have been reported for related pyrazole derivatives but are less common for this specific compound due to the nature of the substitution.

Summary Table of Preparation Methods

Method No. Starting Materials Reagents/Conditions Reaction Type Advantages References
1 Ethyl 2-amino-4-bromobutanoate + 4-iodopyrazole K2CO3, DMF, 80–120 °C, 6–24 h Nucleophilic substitution Straightforward, good yields
2 Pyrazolecarboxylic acid (acid chloride) + amino ester DCC or other coupling agents, base Amide bond formation Useful for related pyrazole derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

    Industrial Applications: It may find use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine-substituted pyrazole ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with the active sites of these targets. This can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects in Pyrazole Derivatives

The iodine substituent in the pyrazole ring distinguishes this compound from analogs with smaller halogens (e.g., Cl, Br) or hydrogen. Iodine’s larger atomic radius and polarizability may lead to:

  • Longer bond lengths in the pyrazole ring compared to non-iodinated analogs.
  • Enhanced intermolecular interactions (e.g., halogen bonding), affecting crystallinity and melting points.

Software like SHELX is widely used for crystallographic analysis of such compounds, enabling precise bond-length and angle comparisons . For instance, iodine-substituted pyrazoles often exhibit distinct crystal packing versus chloro/bromo analogs due to stronger halogen bonding.

Electronic Properties

The electron-withdrawing iodine atom alters the pyrazole ring’s electron density, which can be analyzed using tools like Multiwfn.

Physicochemical Properties

Solubility and Stability

The amino group enhances water solubility compared to non-aminated analogs, while the iodine atom increases molecular weight and lipophilicity. This balance may render the compound suitable for drug delivery systems.

Table 2: Property Comparison

Compound Melting Point (°C) Solubility (mg/mL) LogP
Ethyl butanoate -100 6.3 (water) 1.2
4-Iodo-1H-pyrazole 150–152 0.5 (water) 2.8
Target compound (hypothetical) 120–125 2.1 (water) 1.9

Biological Activity

Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H19IN2O2 and a molecular weight of approximately 350.20 g/mol. The compound features an ethyl ester group and an iodine atom on the pyrazole ring, which enhances its reactivity and biological activity. The presence of the amino group is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Cyclocondensation : Hydrazine reacts with a β-ketoester under acidic or basic conditions to form the pyrazole ring.
  • Iodination : The resulting pyrazole derivative is iodinated using iodine or iodine-containing reagents to introduce the iodine atom.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Various studies have demonstrated its efficacy against a range of pathogens, including bacteria and fungi. For instance, research indicates that pyrazole derivatives can disrupt microbial membranes, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression .

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 40 µM .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CytokineConcentration (µM)EffectReference
TNF-alpha50Decreased production
IL-650Decreased production

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom enhances binding affinity through halogen bonding, while the ester group may undergo hydrolysis to release active moieties that interact with biological targets.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular structure of Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data can be refined using programs like SHELXL, which is optimized for small-molecule refinement. Key steps include crystal mounting, data collection at low temperatures (e.g., 100 K), and iterative refinement of positional and thermal displacement parameters. Hydrogen atoms can be placed geometrically or located via difference Fourier maps. SHELXL’s constraints (e.g., DFIX, ISOR) are critical for resolving disordered regions .

Q. What synthetic routes are commonly employed to prepare pyrazole-containing esters like this compound?

  • Methodological Answer : Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or via transition-metal-catalyzed cross-coupling to introduce substituents like iodine. For esterification, carbodiimide-mediated coupling (e.g., EDCI/HOBt) or direct alkylation of carboxylic acid precursors can be used. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as hydrolysis of the ester group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound?

  • Methodological Answer : Discrepancies in R-factors or electron density maps may arise from disorder, twinning, or incorrect space group assignment. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms. Validate the model against validation tools like PLATON’s ADDSYM to detect missed symmetry. For high-resolution data, anisotropic refinement of non-H atoms and inclusion of extinction corrections improve accuracy. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures consistency .

Q. What advanced strategies are used to analyze stereochemical configurations in this compound?

  • Methodological Answer : For compounds with multiple stereocenters, employ NOESY NMR to assess spatial proximity of protons. Coupling constants (JJ-values) from 1H^{1}\text{H}-1H^{1}\text{H} COSY and HSQC experiments provide insights into dihedral angles. Computational methods (e.g., DFT-based geometry optimization) can predict stable conformers. Chiral chromatography (e.g., using amylose-based columns) or Mosher ester derivatization may resolve enantiomers .

Q. How can the stability of this compound be maintained under varying experimental conditions?

  • Methodological Answer : Stability studies under thermal, oxidative, and hydrolytic conditions are critical. Monitor degradation via HPLC-MS or 1H^{1}\text{H} NMR. Store the compound in inert atmospheres (argon) at –20°C, away from light. For aqueous experiments, use buffered solutions (pH 6–7) to minimize ester hydrolysis. Lyophilization is preferred for long-term storage of derivatives .

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